5-tert-Butyl-m-xylene's primary application in scientific research lies in its role as a crucial intermediate for the synthesis of various chemicals. Its tert-butyl group (a bulky three-carbon fragment) and a methyl group positioned at specific locations on the molecule (meta position of the benzene ring) provide valuable functional groups for further chemical transformations [].
One prominent example is the synthesis of 5-tert-Butyl isophthalic acid (TBIA) []. TBIA is a key component in the production of polyester resins, widely used in various applications like coatings, films, and engineering plastics []. Research explores using 5-tert-Butyl-m-xylene as a starting material for the efficient production of high-purity TBIA [].
Research is ongoing to explore the potential of 5-tert-Butyl-m-xylene in other scientific research areas. Due to its unique chemical structure, it might serve as a:
5-tert-Butyl-m-xylene, also known as 1,3-dimethyl-5-tert-butylbenzene, is an organic compound with the molecular formula C₁₂H₁₈. It features a tert-butyl group attached to the meta position of a xylene structure, which consists of two methyl groups at the 1 and 3 positions. This compound is primarily used as an intermediate in various chemical syntheses, particularly in the production of specialty chemicals and polymers .
Several methods exist for synthesizing 5-tert-butyl-m-xylene:
Several compounds share structural similarities with 5-tert-butyl-m-xylene. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
m-Xylene | Two methyl groups at positions 1 and 3 | Lacks tert-butyl group; simpler structure |
4-tert-Butyl-m-xylene | Tert-butyl group at position 4 | Different positional isomer with varying reactivity |
5-tert-Butyl-2,4,6-trinitro-m-xylene | Nitro groups at positions 2, 4, and 6 | Highly explosive; distinct functional groups |
Musk xylene | Three nitro substituents | Used primarily in fragrances; different functional profile |
The presence of the tert-butyl group at the meta position distinguishes 5-tert-butyl-m-xylene from its positional isomers and other similar compounds, affecting its chemical reactivity and applications significantly.
The Friedel-Crafts alkylation mechanism for 5-tert-butyl-m-xylene synthesis involves electrophilic aromatic substitution where a tertiary butyl carbocation attacks the meta-xylene aromatic ring [1] [2]. The reaction proceeds through a series of well-defined steps: Lewis acid activation of the alkylating agent, carbocation formation, electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity [3] [4].
The choice between tert-butanol and tert-butyl chloride as alkylating agents fundamentally influences both the reaction pathway and environmental impact of the synthesis process.
Reactant System | Mechanism | Advantages | Disadvantages | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
tert-Butanol | Dehydration to isobutylene → Alkylation | Green process (water as by-product), Safer handling | Requires water-tolerant catalyst | 96 (conversion) | 82 (5-TBMX) |
tert-Butyl Chloride | Direct carbocation formation → Alkylation | Higher reactivity, Direct pathway | HCl formation, Corrosive conditions | 56-94 (reported range) | 56-94 (various conditions) |
tert-Butyl Chloride Pathway: The classical approach utilizes tert-butyl chloride, which readily forms tertiary carbocations upon Lewis acid activation [2] [5]. Historical processes achieved yields of approximately 56% of theory based on tert-butyl chloride quantity, with optimal conditions requiring temperatures below 50°C and aluminum chloride loadings not exceeding 10% by weight [2]. The reaction mechanism involves aluminum chloride coordination with the chloride, facilitating heterolytic bond cleavage to generate the electrophilic tert-butyl cation [5] [6].
tert-Butanol Pathway: Modern sustainable approaches employ tert-butanol as the alkylating agent, offering significant environmental advantages [7] [8]. This methodology generates water as the sole by-product, contrasting with the hydrogen chloride formation in chloride-based systems [9] [10]. The mechanism involves initial alcohol dehydration to form di-tert-butyl ether, which subsequently decomposes to isobutylene and then generates the active tert-butyl carbocation [7]. Advanced mesoporous superacid catalysts like UDCaT-5 achieve 96% tert-butanol conversion with 82% selectivity toward 5-tert-butyl-m-xylene under optimized conditions [7] [8].
Lewis acid catalysts serve as the cornerstone of Friedel-Crafts alkylation, with their selection critically influencing reaction efficiency, selectivity, and environmental impact.
Lewis Acid Catalyst | Activity | Selectivity | Operating Conditions | Advantages | Limitations |
---|---|---|---|---|---|
AlCl₃ | High | Moderate | Anhydrous, <50°C | Well-established, High reactivity | Moisture sensitive, Corrosive |
FeCl₃ | Moderate | Good | Mild conditions | Safer than AlCl₃, Good yields | 10-15% lower yield vs AlCl₃ |
BF₃ | Low | Low | Low temperature | Mild Lewis acid | Low activity |
Mesoporous Superacid (UDCaT-5) | Very High | Excellent (82%) | 150°C, Water tolerant | Green process, Reusable, Water stable | Requires synthesis |
Aluminum Chloride Systems: Aluminum chloride remains the most extensively utilized Lewis acid catalyst due to its exceptional electrophilic activation capability [3] [11]. The catalyst functions through electron pair acceptance, forming coordinate complexes that enhance the electrophilicity of alkylating agents [4] [11]. Mechanistic studies demonstrate that aluminum chloride creates strong Lewis acid sites with incomplete octets, making them highly effective electron pair acceptors [12]. However, aluminum chloride systems require strictly anhydrous conditions and generate significant waste streams requiring careful disposal [13].
Iron(III) Chloride Alternatives: Iron(III) chloride has emerged as a viable alternative Lewis acid catalyst, offering improved safety characteristics while maintaining reasonable catalytic activity [14] [15]. Comparative studies indicate that iron(III) chloride systems achieve yields approximately 10-15% lower than aluminum chloride under identical conditions but provide significant advantages in terms of handling safety and reduced corrosiveness [14] [16]. The catalyst mechanism involves similar Lewis acid activation but with reduced moisture sensitivity compared to aluminum chloride systems [17].
Boron Trifluoride Systems: Boron trifluoride represents a milder Lewis acid alternative, though its application is limited by reduced catalytic activity [18] [19]. The catalyst operates through weaker Lewis acid interactions, requiring higher loadings or extended reaction times to achieve comparable conversions [20].
The development of UDCaT-5 represents a paradigm shift toward environmentally sustainable alkylation processes, combining exceptional catalytic performance with water tolerance and reusability [7] [8] [21].
Parameter | Value | Comparison Standard |
---|---|---|
Surface Area (m²/g) | 83 | S-ZrO₂: 100 |
Acidity (mmol/g) | 0.584 | S-ZrO₂: 0.433 |
Sulfur Content (%w/w) | 9.0 | S-ZrO₂: 4.0 |
TBA Conversion (%) | 96 | S-ZrO₂: 36 |
5-TBMX Selectivity (%) | 82 | S-ZrO₂: 78 |
Operating Temperature (°C) | 150 | Optimized |
Catalyst Loading (g/cm³) | 0.04 | Optimized |
Reaction Time (h) | 2 | Complete conversion |
Catalyst Structure and Properties: UDCaT-5 is a modified zirconia-based mesoporous superacid featuring exceptionally high sulfur content (9% w/w) while preserving the tetragonal phase structure essential for superacidic behavior [7] [22]. The catalyst synthesis involves chlorosulfonic acid treatment of zirconium hydroxide, resulting in superior sulfate retention compared to conventional sulfated zirconia systems [7] [23]. Temperature-programmed desorption studies reveal the presence of intermediate, strong, and superacidic sites, with the latter being responsible for enhanced catalytic performance [7].
Mechanism and Kinetics: The UDCaT-5-catalyzed reaction follows overall second-order kinetics, involving both tert-butanol dehydration and subsequent alkylation steps [7] [8]. The proposed mechanism incorporates a two-site model where tert-butanol adsorbs on sites S1 and S2, undergoes surface reaction to form di-tert-butyl ether and water, with subsequent ether decomposition generating isobutylene for the alkylation reaction [7]. Activation energy studies demonstrate values of 33.8 kcal mol⁻¹ for tert-butanol dehydration and 19.3 kcal mol⁻¹ for m-xylene alkylation, confirming intrinsic kinetic control without mass transfer limitations [7].
Performance Optimization: Systematic investigation of reaction parameters establishes optimal conditions: 150°C reaction temperature, 4:1 mole ratio of m-xylene to tert-butanol, 0.04 g cm⁻³ catalyst loading, and 1000 rpm agitation speed [7]. Under these conditions, UDCaT-5 achieves 96% tert-butanol conversion with 82% selectivity toward 5-tert-butyl-m-xylene, significantly outperforming conventional sulfated zirconia (36% conversion, 78% selectivity) [7] [8].
Product selectivity in 5-tert-butyl-m-xylene synthesis depends critically on reaction conditions, catalyst properties, and the inherent reactivity patterns of xylene isomers.
Product | Selectivity (%) | Formation Pathway | Commercial Value |
---|---|---|---|
5-tert-Butyl-m-xylene (5-TBMX) | 82 | Direct alkylation | High (desired product) |
2,5-Di-tert-butyl-m-xylene | 10 | Over-alkylation | Moderate |
Di-tert-butyl ether (DTBE) | Intermediate (decomposes) | TBA dehydration | Low |
Isobutylene | Intermediate (consumed) | DTBE decomposition | High (if recovered) |
Water | By-product | Dehydration reaction | None |
Regioselectivity Considerations: The meta-xylene substitution pattern creates two distinct positions for tert-butyl group attachment, with the 5-position being sterically favored over the 2-position [7]. Experimental evidence indicates that UDCaT-5 catalysis preferentially directs alkylation to the 5-position, achieving 82% selectivity under optimized conditions [7] [8]. This regioselectivity results from the electronic and steric effects operating within the confined spaces of the mesoporous catalyst structure [7].
Temperature Effects on Selectivity: Temperature optimization studies reveal that selectivity toward monoalkylated products increases with temperature up to 150°C, beyond which over-alkylation becomes more prevalent [7]. At 130°C, the system achieves 74% conversion with lower selectivity, while 150°C provides the optimal balance of conversion (96%) and selectivity (82%) [7]. Higher temperatures (160°C) do not significantly improve conversion but may promote undesired side reactions [7].
Competing Reaction Pathways: The reaction network involves several competing pathways including tert-butanol dehydration, di-tert-butyl ether formation and decomposition, isobutylene oligomerization, and multiple alkylation events [7] [24]. Optimized conditions minimize these competing reactions through appropriate temperature control, excess aromatic substrate, and controlled contact time [7].
The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be addressed for commercially viable 5-tert-butyl-m-xylene manufacturing.
Challenge Category | Specific Challenge | Traditional Solutions | UDCaT-5 Advantages |
---|---|---|---|
Catalyst Stability | Water sensitivity of traditional catalysts | Anhydrous conditions | Water-tolerant superacid |
Heat Management | Highly exothermic reaction control | Temperature control systems | Moderate temperature operation (150°C) |
Product Separation | Separation of isomers | Distillation columns | High selectivity (82%) |
Scale-up Issues | Mass and heat transfer limitations | Reactor design optimization | Heterogeneous catalyst |
Environmental Concerns | Waste acid disposal | Neutralization/disposal | No liquid acid waste |
Heat Management and Safety: Industrial alkylation processes are highly exothermic, requiring sophisticated heat removal systems to prevent thermal runaway [25] [24]. Traditional aluminum chloride systems operate at low temperatures to control reaction rates, necessitating extensive cooling infrastructure [24]. UDCaT-5 systems operate at moderate temperatures (150°C) with better heat management characteristics due to the heterogeneous nature of the catalyst [7].
Catalyst Deactivation and Regeneration: Industrial processes face significant challenges from catalyst deactivation due to water formation, coke deposition, and poisoning by trace impurities [25] [24]. Traditional homogeneous Lewis acid catalysts require continuous replacement and generate substantial waste streams [24]. UDCaT-5 demonstrates exceptional stability and reusability, showing only marginal activity decline over multiple reaction cycles [7].
Product Separation Complexity: The separation of 5-tert-butyl-m-xylene from reaction mixtures containing multiple isomers and by-products presents significant technical challenges [26] [27]. Traditional distillation methods are complicated by similar boiling points of products and require multiple separation stages [28] [26]. High selectivity achieved with UDCaT-5 (82%) significantly reduces separation complexity and associated energy costs [7].
Scale-up Limitations: Laboratory conditions often cannot be directly scaled due to mass transfer limitations, heat transfer constraints, and catalyst distribution issues [29] [30]. The heterogeneous nature of UDCaT-5 facilitates scale-up through conventional fixed-bed or slurry reactor designs, avoiding the complexities associated with homogeneous Lewis acid systems [7] [8].
Environmental and Regulatory Compliance: Industrial alkylation processes must comply with increasingly stringent environmental regulations regarding waste acid disposal, atmospheric emissions, and worker safety [25] [31]. UDCaT-5 systems eliminate liquid acid waste streams and reduce corrosion concerns, significantly improving environmental compliance profiles [7] [8].
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